molecular formula C16H28 B576518 (1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene CAS No. 14458-51-6

(1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene

Cat. No.: B576518
CAS No.: 14458-51-6
M. Wt: 220.39 g/mol
InChI Key: RDGOHVNIYHIABE-UHFFFAOYSA-N
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Description

(1β,3β,8β,10β)-Tricyclo[84113,8]hexadeca-1,3,5,7,9,11,13-heptene is a complex polycyclic hydrocarbon with a unique tricyclic structure This compound is notable for its intricate arrangement of carbon atoms, which forms a rigid and highly strained framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene typically involves multiple steps, starting from simpler hydrocarbons. One common approach is the Diels-Alder reaction, which forms the core tricyclic structure. This is followed by a series of functional group manipulations and ring-closing reactions to achieve the final product. The reaction conditions often require high temperatures and the use of catalysts to facilitate the formation of the strained rings.

Industrial Production Methods

Industrial production of this compound, if scaled up, would likely involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yields and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

(1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or ketones.

    Reduction: The compound can be reduced to form more saturated hydrocarbons, often using hydrogen gas in the presence of a metal catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

    Substituting agents: Halogens (Cl2, Br2), organometallic reagents (Grignard reagents)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction typically produces more saturated hydrocarbons.

Scientific Research Applications

(1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and stability of strained ring systems.

    Medicine: Investigated for its potential as a scaffold in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which (1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene exerts its effects is primarily through its interaction with other molecules. Its rigid and strained structure allows it to fit into specific molecular sites, potentially inhibiting or modifying the activity of enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[6.2.1.02,7]undeca-4,9-diene: Another polycyclic hydrocarbon with a different ring structure.

    Pentacyclo[5.4.0.02,6.03,10.05,9]undeca-4,8-diene: Known for its highly strained framework.

    Bicyclo[2.2.1]heptane: A simpler bicyclic compound often used as a starting material in the synthesis of more complex structures.

Uniqueness

(1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene is unique due to its specific tricyclic arrangement and the degree of strain in its structure. This makes it particularly interesting for studying the effects of ring strain on chemical reactivity and stability.

Properties

CAS No.

14458-51-6

Molecular Formula

C16H28

Molecular Weight

220.39 g/mol

IUPAC Name

tricyclo[8.4.1.13,8]hexadecane

InChI

InChI=1S/C16H28/c1-2-6-14-9-13(5-1)11-15-7-3-4-8-16(10-15)12-14/h13-16H,1-12H2

InChI Key

RDGOHVNIYHIABE-UHFFFAOYSA-N

SMILES

C1CCC2CC3CCCCC(C3)CC(C1)C2

Canonical SMILES

C1CCC2CC3CCCCC(C3)CC(C1)C2

Origin of Product

United States

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